6-硝基靛红

描述

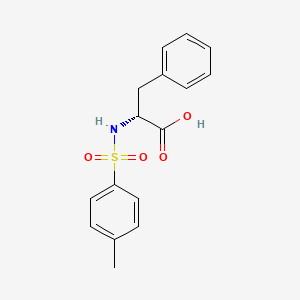

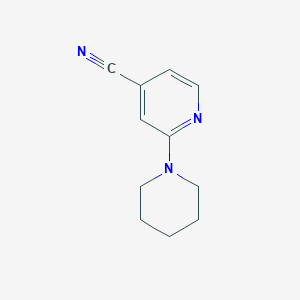

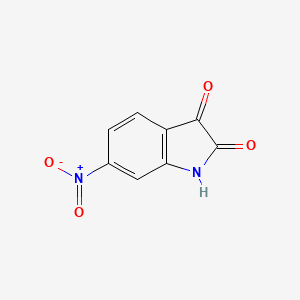

6-Nitroisatin is a derivative of isatin . It is a heterocyclic compound that can be used as a precursor for drug synthesis . The molecular formula of 6-Nitroisatin is C8H4N2O4 .

Synthesis Analysis

6-Nitroisatin can be synthesized by reacting isatins with indoles using various routes . The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .

Molecular Structure Analysis

The molecular weight of 6-Nitroisatin is 192.13 g/mol . The structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiment .

Chemical Reactions Analysis

Isatin derivatives, including 6-Nitroisatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds .

Physical And Chemical Properties Analysis

6-Nitroisatin is an orange-yellow to orange crystalline powder . It has a melting point of 251 °C (dec.) (lit.) .

科学研究应用

药物合成的前体

靛红及其衍生物,包括6-硝基靛红,是一类重要的杂环化合物,可作为药物合成的前体 . 它们的合成、化学性质以及生物和工业应用已被广泛研究 .

抗癌活性

靛红衍生物已显示出显著的抗癌活性。 它们靶向各种抗癌靶点,如组蛋白脱乙酰酶、碳酸酐酶、酪氨酸激酶和微管蛋白 . 利用靛红衍生物设计了一组新的潜在CDK2酶抑制剂 .

抗菌和抗真菌剂

6-硝基靛红在作为抗菌和抗真菌剂方面具有潜在的应用 . 这使得它成为开发新型抗菌药物的宝贵化合物。

抗糖尿病活性

据报道,靛红衍生物也表现出抗糖尿病活性 . 这为开发治疗糖尿病的新方法开辟了潜在途径。

染料工业

靛红衍生物在染料工业中具有应用 . 这些化合物的化学性质使其适用于各种染色工艺。

腐蚀防护

靛红衍生物的另一个工业应用是腐蚀防护 . 这些化合物可用于保护各种材料免受腐蚀,从而提高其耐久性。

人转谷氨酰胺酶2 的抑制剂

6-硝基靛红已被确定为人类转谷氨酰胺酶2 的潜在抑制剂 . 这种酶在各种生物过程中起着至关重要的作用,其抑制可以具有重大的治疗意义。

定制的羟基磷灰石纳米结构

研究表明,6-硝基靛红可以被掺入以实现定制的羟基磷灰石 (HAP) 纳米结构 . 这些纳米结构在生物医学和材料科学等各个领域具有潜在的应用。

作用机制

Target of Action

The primary target of 6-Nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is a common strategy in anticancer therapy .

Mode of Action

6-Nitroisatin interacts with its target, CDK2, by inhibiting its activity This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation

Biochemical Pathways

The inhibition of CDK2 by 6-Nitroisatin affects the cell cycle regulation pathway . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle. By inhibiting CDK2, 6-Nitroisatin disrupts these transitions, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Pharmacokinetics

Similar compounds have shown good oral absorption, membrane permeability, and bioavailability

Result of Action

The primary result of 6-Nitroisatin’s action is the inhibition of cell proliferation due to cell cycle arrest . This makes 6-Nitroisatin a potential candidate for anticancer therapy, particularly for cancers that exhibit rapid cell proliferation .

安全和危害

未来方向

6-Nitroisatin derivatives have been studied for their potential in the development of new anti-cancer therapies . They have been used in the process of the immobilization of isatin derivatives, with the aim of increasing biological activity while reducing the undesirable effects associated with the toxicity of medicinal substances .

生化分析

Biochemical Properties

6-Nitroisatin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 5-Nitroisatin derivatives are known to be inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation . The nature of these interactions is often characterized by binding interactions, leading to enzyme inhibition or activation .

Cellular Effects

6-Nitroisatin has been found to have significant effects on various types of cells and cellular processes. For example, hydroxyapatite incorporated with 5-nitroisatin has been shown to inhibit the growth of cervical cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Nitroisatin involves its interactions at the molecular level. As a CDK2 inhibitor, it exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMOARKYYKXWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290063 | |

| Record name | 6-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3433-54-3 | |

| Record name | 6-Nitroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the new synthetic route for 6-Nitroisatin described in the research paper?

A1: The research paper focuses on a novel synthetic approach to produce 6-Nitroisatin using 3-Indolealdehyde as the starting material []. While the abstract doesn't delve into specific advantages over existing methods, novel synthetic routes are valuable in chemical research for several potential reasons. These can include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。